molecular formula C17H20N4OS B384146 N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide CAS No. 431892-81-8

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No.: B384146
CAS No.: 431892-81-8
M. Wt: 328.4g/mol
InChI Key: CABGTKGMPVWNTL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide typically involves the reaction of 4-methoxyaniline with 2-chloropyridine in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine and carbon disulfide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
  • N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxylate
  • N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioate

Uniqueness

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is unique due to the presence of both a methoxyphenyl group and a pyridinyl group on the piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-22-15-7-5-14(6-8-15)19-17(23)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABGTKGMPVWNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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